molecular formula C19H21ClN6O3 B2400851 3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872591-32-7

3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2400851
CAS No.: 872591-32-7
M. Wt: 416.87
InChI Key: BOSMSQBBPBGSNZ-UHFFFAOYSA-N
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Description

The compound 3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a fused triazolo[4,5-d]pyrimidin-7(6H)-one core. Key structural elements include:

  • A 3-(3-chloro-4-methylphenyl) substituent at position 3, contributing hydrophobic and electron-withdrawing properties.

This scaffold is structurally analogous to purine derivatives, suggesting possible applications in medicinal chemistry (e.g., kinase inhibition or nucleotide mimicry) .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-11-4-5-14(6-15(11)20)26-18-17(22-23-26)19(28)25(10-21-18)9-16(27)24-7-12(2)29-13(3)8-24/h4-6,10,12-13H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSMSQBBPBGSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 872591-32-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H21ClN6O3
  • Molecular Weight: 416.9 g/mol
  • Structure: The compound features a triazolopyrimidine core with various substituents that may influence its biological activity.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized to act as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the hydrolysis of cyclic AMP (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to various downstream effects such as anti-inflammatory responses and modulation of immune functions .

Anti-inflammatory Effects

Research indicates that compounds similar to this triazolopyrimidine derivative exhibit significant anti-inflammatory properties. In vitro studies have shown that PDE4 inhibitors can reduce the activation of inflammatory cells such as eosinophils and neutrophils. For example, PDE4 inhibitors have been demonstrated to alleviate symptoms in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing airway hyperreactivity and inflammation .

Neuroprotective Properties

Emerging evidence suggests that PDE4 inhibitors may also possess neuroprotective effects. In animal models of neurodegenerative diseases, these compounds have been shown to improve cognitive functions and memory retention by modulating cAMP signaling pathways. This mechanism may be beneficial in conditions such as Alzheimer's disease .

Study 1: Efficacy in Asthma Models

A study evaluated the efficacy of a related PDE4 inhibitor in ovalbumin-induced asthmatic mice. The results indicated that the compound significantly reduced methacholine-induced airway hyperreactivity and improved lung histology compared to control groups. The effective dose was determined to be approximately 18.3 mg/kg .

Study 2: Neuroprotective Effects

In a separate investigation focusing on cognitive enhancement, a PDE4 inhibitor demonstrated a marked improvement in learning and memory in aged rats. The study utilized behavioral tests such as the Morris water maze and found that treated animals exhibited better spatial memory retention compared to untreated controls .

Data Summary Table

PropertyValue
Molecular FormulaC19H21ClN6O3
Molecular Weight416.9 g/mol
CAS Number872591-32-7
Main Biological ActivityPDE4 inhibition
Relevant ConditionsAsthma, neurodegeneration
Effective Dose (Asthma Model)18.3 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The triazolo[4,5-d]pyrimidinone core distinguishes the target compound from other fused heterocycles. Comparisons include:

Table 1: Core Heterocyclic Structures and Implications

Compound Core Structure Key Features Reference
Target Compound Triazolo[4,5-d]pyrimidin-7(6H)-one Nitrogen-rich, planar structure; potential for π-π stacking and kinase binding -
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thieno-pyrimidinone Sulfur atom in fused ring; enhanced lipophilicity
Thiazolo[4,5-d]pyrimidine (19) Thiazolo-pyrimidine Sulfur and nitrogen in fused ring; redox-active properties
Coumarin-pyrimidinone hybrids (4i, 4j) Pyrimidinone with coumarin Extended conjugation; fluorescence and photochemical activity

Analysis :

  • The triazolo core’s nitrogen density may improve target binding specificity compared to sulfur-containing analogs (e.g., 16 , 19 ) .
  • Coumarin hybrids (e.g., 4i , 4j ) prioritize photophysical properties over enzyme inhibition, diverging from the target compound’s likely applications .
Substituent Effects

Table 2: Substituent Comparison

Compound Position 3 Substituent Position 6 Substituent Functional Impact
Target Compound 3-Chloro-4-methylphenyl 2-(2,6-dimethylmorpholino)-2-oxoethyl Enhanced solubility (morpholine), steric bulk
Compound 17 Chromenone-linked phenyl Amino-thiazolo group Rigid aromatic system; limited solubility
Compound 20 Diphenylthiazolo-pyrimidine Chromenone-amino group Extended conjugation; potential UV activity

Analysis :

  • The morpholino group in the target compound improves aqueous solubility compared to purely aromatic substituents in 17 and 20 .
  • The 3-chloro-4-methylphenyl group balances hydrophobicity and steric effects, contrasting with the polar chromenone motifs in 17 and 20.
Electronic and Structural Principles

Per Boudart’s cluster chemistry principles (), compounds with isovalent or isoelectronic features may exhibit analogous reactivity despite structural differences . For example:

  • Conversely, thieno-pyrimidinones (16) and coumarin hybrids (4i, 4j) prioritize electron-rich systems for redox or photochemical applications .

Q & A

Q. How to scale up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Optimize residence time and mixing efficiency for chiral intermediates using microreactors .
  • Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., tartaric acid) to separate enantiomers during recrystallization .

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